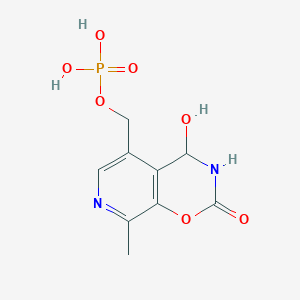
Carbamoylpyridoxal 5'-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamoylpyridoxal 5'-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H11N2O7P and its molecular weight is 290.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Pyridoxal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition Studies
C-PLP has been studied for its inhibitory effects on specific enzymes, particularly L-threonine deaminase. Research indicates that C-PLP and its precursor, carbamoyl phosphate (CP), inhibit this enzyme through a competitive mechanism. The inhibition is more pronounced in the apoenzyme form compared to the holoenzyme, suggesting that C-PLP may regulate PLP-dependent enzymes by modulating their activity through competitive inhibition .
Case Study: Threonine Deaminase Inhibition
- Objective : To investigate the inhibitory effects of C-PLP on rat liver threonine deaminase.
- Findings : The study found that both C-PLP and CP significantly reduced enzyme activity, indicating their potential as regulatory molecules in amino acid metabolism .
Biological Role in Metabolism
C-PLP is believed to play a significant role in cellular metabolism by acting as a 'protective synthesis' agent. It serves as a reservoir for PLP and KCNO, which can be utilized by various proteins and metabolites to maintain metabolic homeostasis. The reversible formation and degradation of C-PLP suggest its dynamic role in cellular functions .
Table 1: Biological Functions of C-PLP
| Function | Description |
|---|---|
| Protective Synthesis | Acts as a buffer for PLP levels in cells, preventing depletion |
| Metabolic Regulation | Modulates enzyme activity related to amino acid metabolism |
| Reservoir Function | Stores PLP and KCNO for future metabolic needs |
Potential Therapeutic Applications
The modulation of enzyme activity by C-PLP opens avenues for therapeutic interventions, particularly in metabolic disorders where amino acid metabolism is disrupted. By understanding how C-PLP interacts with enzymes, researchers can explore its potential as a therapeutic agent in conditions like hyperammonemia or other metabolic syndromes.
Case Study: Therapeutic Implications
- Objective : To assess the potential of C-PLP in treating metabolic disorders.
- Findings : Preliminary studies suggest that enhancing C-PLP levels may improve enzyme function and restore normal metabolic pathways, highlighting its therapeutic promise .
Structural Studies and Characterization
The structural characterization of C-PLP has been conducted using various spectroscopic methods such as UV-visible spectroscopy, NMR, and mass spectrometry. These studies have confirmed the identity of C-PLP and elucidated its interaction mechanisms with target enzymes.
Propriétés
Numéro CAS |
134121-41-8 |
|---|---|
Formule moléculaire |
C9H11N2O7P |
Poids moléculaire |
290.17 g/mol |
Nom IUPAC |
(4-hydroxy-8-methyl-2-oxo-3,4-dihydropyrido[4,3-e][1,3]oxazin-5-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11N2O7P/c1-4-7-6(8(12)11-9(13)18-7)5(2-10-4)3-17-19(14,15)16/h2,8,12H,3H2,1H3,(H,11,13)(H2,14,15,16) |
Clé InChI |
UQBNSDYXYHVZOD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C2=C1OC(=O)NC2O)COP(=O)(O)O |
SMILES canonique |
CC1=NC=C(C2=C1OC(=O)NC2O)COP(=O)(O)O |
Synonymes |
4'-carbamoylpyridoxal 5'-phosphate carbamoylpyridoxal 5'-phosphate CPLP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















